![molecular formula C5H8ClN3O B2919524 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride CAS No. 2503205-47-6](/img/structure/B2919524.png)
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride
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Overview
Description
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound. This class of compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Chemical Reactions Analysis
The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications
Antiviral Research
Compounds containing five-membered heteroaryl amines, such as “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. Further modification of these amines could lead to new antiviral therapeutics .
Cancer Research
Inhibition of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are involved in DNA biosynthesis, can lead to cell death. Compounds derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been studied for their potential to inhibit these enzymes and thus possess antitumor activity . Another study found that certain derivatives had potent inhibitory activity against breast cancer cells .
Antimicrobial Activity
Derivatives of “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride” have been designed and synthesized for their in vitro antimicrobial activity. Some compounds showed high affinity to the TrmD inhibitor’s binding site according to docking studies, indicating potential as antimicrobial agents .
Pharmacological Applications
Indole derivatives, which can be synthesized from compounds like “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” have diverse biological and clinical applications due to their pharmacological activities. These include acting as plant hormones and possessing various therapeutic properties .
Synthetic Chemistry
“5-Amino-pyrazoles,” which can be derived from “5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride,” serve as versatile synthetic building blocks in the synthesis of organic molecules with a focus on functionalities. This highlights the compound’s role in advancing synthetic chemistry research .
Future Directions
The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones is increasing every day, mainly due to their paramount biological relevance . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .
properties
IUPAC Name |
5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLCBHRSCOUMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride |
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